2-methyl-4-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}azetidin-3-yl)oxy]pyridine
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Overview
Description
2-methyl-4-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}azetidin-3-yl)oxy]pyridine is a complex organic compound that belongs to the class of imidazo[4,5-b]pyridines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound includes an imidazo[4,5-b]pyridine core, which is a fused bicyclic system containing nitrogen atoms, and a pyridine ring substituted with a methyl group and an azetidine ring.
Preparation Methods
The synthesis of 2-methyl-4-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}azetidin-3-yl)oxy]pyridine typically involves multiple steps, including the formation of the imidazo[4,5-b]pyridine core and the subsequent attachment of the pyridine and azetidine moieties. One common method for synthesizing imidazo[4,5-b]pyridines is through the cyclization of 2-aminopyridines with α-haloketones or α-haloesters under basic conditions . The azetidine ring can be introduced via nucleophilic substitution reactions using appropriate azetidine derivatives .
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
2-methyl-4-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}azetidin-3-yl)oxy]pyridine can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperatures and pressures to optimize the reaction outcomes .
Scientific Research Applications
2-methyl-4-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}azetidin-3-yl)oxy]pyridine has been explored for various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-methyl-4-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}azetidin-3-yl)oxy]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar compounds to 2-methyl-4-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}azetidin-3-yl)oxy]pyridine include other imidazo[4,5-b]pyridine derivatives such as:
- 2-(2-Hydroxyethylsulfanyl)-4-(4-fluorophenyl)-5-(2-aminopyridin-4-yl)imidazole
- 2-(2,3-Dihydroxypropylsulfanyl)-4-(4-fluorophenyl)-5-(2-aminopyridin-4-yl)imidazole
These compounds share a similar core structure but differ in their substituents, which can lead to variations in their biological activities and applications. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct properties and potential therapeutic benefits .
Properties
IUPAC Name |
3-methyl-2-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]imidazo[4,5-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O/c1-11-8-12(5-7-17-11)22-13-9-21(10-13)16-19-14-4-3-6-18-15(14)20(16)2/h3-8,13H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJFIGUPUJHJLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OC2CN(C2)C3=NC4=C(N3C)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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